Oxepan-2-one-d6

Polymer Crystallization Deuterium Isotope Effect Differential Scanning Calorimetry (DSC)

Oxepan-2-one-d6 (ε-Caprolactone-d6, CAS 1219802-08-0) is a hexa-deuterated derivative of ε-caprolactone, a seven-membered cyclic ester (lactone) with molecular formula C₆H₄D₆O₂ and molecular weight 120.18 g/mol. The compound features selective deuteration at the 4-, 5-, and 6-ring positions (IUPAC: 4,4,5,5,6,6-hexadeuteriooxepan-2-one).

Molecular Formula C6H10O2
Molecular Weight 120.18 g/mol
Cat. No. B15140555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepan-2-one-d6
Molecular FormulaC6H10O2
Molecular Weight120.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)OCC1
InChIInChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,3D2
InChIKeyPAPBSGBWRJIAAV-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepan-2-one-d6 (ε-Caprolactone-d6): A Hexa-Deuterated Lactone for Isotopic Tracer and Polymer Crystallization Studies


Oxepan-2-one-d6 (ε-Caprolactone-d6, CAS 1219802-08-0) is a hexa-deuterated derivative of ε-caprolactone, a seven-membered cyclic ester (lactone) with molecular formula C₆H₄D₆O₂ and molecular weight 120.18 g/mol . The compound features selective deuteration at the 4-, 5-, and 6-ring positions (IUPAC: 4,4,5,5,6,6-hexadeuteriooxepan-2-one) . As a stable isotope-labeled compound, it serves as an isotopic tracer and internal standard in quantitative NMR, GC-MS, and LC-MS analyses , and as a monomer for synthesizing selectively deuterated poly(ε-caprolactone) (PCL) with altered crystallization kinetics [1].

Why Non-Deuterated ε-Caprolactone Cannot Substitute for Oxepan-2-one-d6 in Critical Applications


Generic, non-deuterated ε-caprolactone (C₆H₁₀O₂, MW 114.14) lacks the isotopic label essential for MS quantitation and NMR tracing . Substitution would eliminate the +6 Da mass shift required for reliable internal standardization in LC-MS/MS workflows, introducing unquantifiable matrix effects and compromising assay accuracy . Furthermore, in polymer science, non-deuterated monomers yield PCL with different crystallization kinetics and melting temperatures compared to D6-PCL synthesized from Oxepan-2-one-d6, as deuteration at the 4-, 5-, and 6-ring positions alters chain packing and intermolecular interactions, leading to a distinct Avrami index (n ≈ 2) and shifted thermal transitions [1]. These differences render the non-deuterated analog unsuitable for neutron scattering studies or for applications requiring precise thermal property modulation.

Oxepan-2-one-d6: Quantitative Differentiation vs. Non-Deuterated and Fully Deuterated Analogs


D6-PCL Exhibits Altered Crystallization Kinetics: Avrami Index Near 2 vs. Fully Deuterated and Non-Deuterated PCL

Partially deuterated PCL synthesized from Oxepan-2-one-d6 (D6-PCL) shows an Avrami index near 2, indicating diffusion-controlled crystal growth, which differs from both fully protiated (D0) and fully deuterated (D10) PCL. The equilibrium melting temperature (Tm⁰) and crystallization temperature (Tc) of D6-PCL also change systemically with deuterium content, revealing a nonmonotonic trend in Tm as a function of deuteration [1].

Polymer Crystallization Deuterium Isotope Effect Differential Scanning Calorimetry (DSC)

Hexa-Deuteration at 4,5,6-Positions Enables Site-Specific Thermal Property Tuning vs. D4 and D10 Analogs

DSC analysis reveals that melting temperature (Tm) and crystallization temperature (Tc) of PCL change systemically with deuterium content, but D4-PCL (deuterated at 3- and 7-positions) deviates from this trend. This indicates that the specific placement of CD₂ moieties at the 4-, 5-, and 6-positions (as in D6-PCL from Oxepan-2-one-d6) uniquely influences chain packing and hydrogen-bond-like interactions compared to D4-PCL and D10-PCL [1].

Selective Deuteration Thermal Analysis Polymer Physics

+6 Da Mass Shift Provides Baseline Separation in LC-MS/MS Quantitation vs. Non-Deuterated Analog

Oxepan-2-one-d6 (MW 120.18) exhibits a +6 Da mass shift relative to non-deuterated ε-caprolactone (MW 114.14). This isotopic mass difference ensures complete chromatographic co-elution while enabling baseline mass spectrometric separation, a requirement for accurate isotope dilution quantitation . In contrast, non-deuterated analog cannot serve as an internal standard in stable isotope dilution assays due to lack of mass distinction from the analyte .

Quantitative LC-MS/MS Internal Standard Isotope Dilution

D6-PCL Enables Neutron Scattering Contrast Variation Unattainable with Protio-PCL

Deuterium labeling in polymers provides contrast for neutron scattering experiments. Partially deuterated PCL synthesized from Oxepan-2-one-d6 (D6-PCL) offers intermediate scattering length density compared to fully protiated (D0) and fully deuterated (D10) PCL, enabling contrast variation studies of chain conformation and dynamics in semicrystalline polymers [1]. This contrast is not achievable with non-deuterated PCL alone.

Neutron Scattering Small-Angle Neutron Scattering (SANS) Polymer Chain Dynamics

Oxepan-2-one-d6: Optimal Application Scenarios Derived from Comparative Evidence


Synthesis of Selectively Deuterated PCL for Crystallization Kinetics and SANS Studies

Use Oxepan-2-one-d6 as a monomer in ring-opening polymerization to produce D6-PCL with an Avrami index near 2 and altered thermal properties [1]. This material is essential for neutron scattering experiments that require intermediate scattering length density to probe chain conformation in semicrystalline polymers [1].

Internal Standard for LC-MS/MS Quantitation of ε-Caprolactone in Biological Matrices

Employ Oxepan-2-one-d6 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantitation of ε-caprolactone in plasma, tissue, or environmental samples. The +6 Da mass shift ensures complete chromatographic co-elution while enabling baseline separation in MS detection, correcting for matrix effects and instrument variability .

Investigation of Site-Specific Deuterium Isotope Effects on Polymer Properties

In studies aiming to isolate the impact of deuteration at the 4-, 5-, and 6-ring positions on polymer chain packing and hydrogen-bond-like interactions, Oxepan-2-one-d6 serves as the definitive monomer source for D6-PCL. Comparative DSC analysis against D4-PCL and D10-PCL reveals the unique nonmonotonic trend in melting temperature attributable to this specific deuteration pattern [1].

Preparation of Deuterated Polycaprolactone for Contrast Variation in Small-Angle Neutron Scattering (SANS)

Polymerize Oxepan-2-one-d6 to obtain D6-PCL for use in SANS experiments. The partially deuterated polymer provides a distinct scattering length density that differs from both fully protiated and fully deuterated PCL, allowing researchers to selectively highlight the chain segments containing the 4,5,6-deuterated region during structural analysis [1].

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